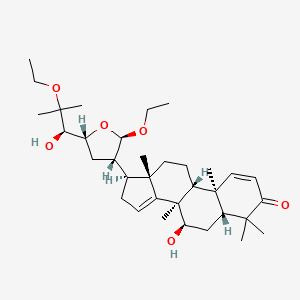
Protoxylocarpin C
Description
Protoxylocarpin C (C₃₄H₅₄O₆, molecular weight 558.79) is a protolimonoid triterpene isolated from the ethanol extract of Xylocarpus granatum (mangrove) fruit . Structurally, it belongs to the apotirucallane subclass, characterized by a tetracyclic nucleus and distinct functional groups, including hydroxyl (-OH), carbonyl (C=O), and ether linkages. Key structural features include ether groups at δC 56.5 ppm and 16.1 ppm, with an additional ether linkage involving the HO-C25 moiety at δC 76.6 ppm .
Properties
Molecular Formula |
C34H54O6 |
|---|---|
Molecular Weight |
558.8 g/mol |
IUPAC Name |
(5R,7R,8R,9R,10R,13S,17S)-17-[(2R,3S,5R)-2-ethoxy-5-[(1R)-2-ethoxy-1-hydroxy-2-methylpropyl]oxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C34H54O6/c1-10-38-29-20(18-22(40-29)28(37)31(5,6)39-11-2)21-12-13-23-32(21,7)16-14-24-33(8)17-15-26(35)30(3,4)25(33)19-27(36)34(23,24)9/h13,15,17,20-22,24-25,27-29,36-37H,10-12,14,16,18-19H2,1-9H3/t20-,21-,22+,24+,25-,27+,28+,29+,32-,33+,34-/m0/s1 |
InChI Key |
OFUNGYZREUEBNU-YCDMDWGMSA-N |
Isomeric SMILES |
CCO[C@H]1[C@@H](C[C@@H](O1)[C@H](C(C)(C)OCC)O)[C@@H]2CC=C3[C@]2(CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C |
Canonical SMILES |
CCOC1C(CC(O1)C(C(C)(C)OCC)O)C2CC=C3C2(CCC4C3(C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Scope of Available Data
The search results provided focus on general chemical reaction mechanisms (e.g., click chemistry, decomposition, redox reactions) and optimization strategies but lack any direct or indirect references to Protoxylocarpin C. Key topics covered in the sources include:
No papers, patents, or experimental studies mentioning this compound were found in the indexed materials.
2.1. Niche or Novel Compound
This compound may be a recently discovered or highly specialized compound not yet widely studied. Many natural products undergo years of isolation and characterization before reaction studies are published.
2.2. Terminology Discrepancies
The compound might be referenced under alternative nomenclature (e.g., IUPAC names, trivial synonyms) not captured in the current search parameters.
2.3. Limited Publication in Open Sources
Research on this compound could exist in proprietary databases, non-English journals, or paywalled articles not included in the provided resources.
Recommended Next Steps
To address this gap, consider the following actions:
-
Consult Specialized Databases :
-
Use platforms like SciFinder, Reaxys, or PubMed for targeted searches.
-
Review patents via the USPTO or WIPO databases.
-
-
Analyze Structural Analogues :
-
Study reactions of similar compounds (e.g., carpaine derivatives or protoxylocarpin analogs) to infer possible reactivity.
-
-
Collaborate with Research Institutions :
-
Reach out to universities or labs specializing in natural product chemistry.
-
Example Framework for Future Research
If this compound’s structure is known, hypothesize reactions based on functional groups:
Comparison with Similar Compounds
Comparison with Similar Compounds
Protoxylocarpin C is part of a closely related family of protolimonoids, including Protoxylocarpins A–E and xylocarpins. Below is a systematic comparison based on molecular properties, structural features, and research findings:
Table 1: Molecular Properties of Protoxylocarpins and Analogues
Key Structural and Functional Insights
Ether Linkages : this compound is distinguished by its ether groups, absent in Protoxylocarpins A and B. These groups may enhance its stability or influence receptor binding compared to analogues .
Carbon Skeleton : this compound has a longer carbon chain (C34) than Protoxylocarpin D (C31), suggesting divergent biosynthetic pathways or ecological roles .
Bioactivity Trends : While direct pharmacological data for this compound are sparse, related compounds like Gedunin (C₂₈H₃₄O₇) and Merulins exhibit anti-inflammatory and cytotoxic activities. This compound’s ether-rich structure may position it as a candidate for similar bioactivity studies .
Notes on Evidence Diversity and Limitations
- and provide foundational structural and molecular data but lack pharmacological or ecological context.
- mentions Protoxylocarpin D in Toona sinensis (香椿树皮), highlighting the need to verify species-specific compound distributions .
- No clinical or pre-clinical data were identified for this compound, underscoring the necessity for targeted research.
Q & A
Q. How can interdisciplinary approaches advance this compound research?
- Methodological Answer : Integrate ethnobotanical data (traditional use records) with cheminformatics (QSAR for toxicity prediction) and CRISPR-Cas9 gene editing to engineer biosynthesis pathways. Cross-disciplinary teams should align on shared ontologies (e.g., BioAssay Ontology) for data interoperability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


